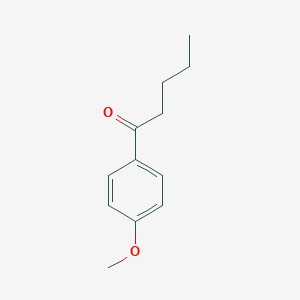

1-(4-Methoxyphenyl)pentan-1-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHLNYCFOLMJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168227 | |

| Record name | 1-(4-Methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1671-76-7 | |

| Record name | Butyl 4-methoxyphenyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)pentan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1671-76-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)pentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)PENTAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRF9XE6C9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

1H NMR and 13C NMR Spectral Reference Data for 1-(4-Methoxyphenyl)pentan-1-one: A Comprehensive Technical Guide

Executive Summary

1-(4-Methoxyphenyl)pentan-1-one, commonly known as 4'-methoxyvalerophenone or p-methoxyvalerophenone, is a critical aryl-alkyl ketone utilized extensively in photochemical research and organic synthesis[1]. Characterized by its electron-donating methoxy group and a five-carbon valeryl chain, this compound serves as a model substrate for studying Norrish Type II photoeliminations and triplet-state kinetics[2][3]. This whitepaper provides an authoritative, in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 1-(4-Methoxyphenyl)pentan-1-one, detailing the causality behind chemical shifts, self-validating experimental protocols, and structural assignment workflows.

Structural and Physical Properties

Before diving into the spectral analysis, it is essential to understand the molecular framework that dictates the NMR signals[1]:

-

IUPAC Name: 1-(4-methoxyphenyl)pentan-1-one

-

Synonyms: 4'-Methoxyvalerophenone, p-Methoxyvalerophenone

-

Molecular Formula: C12H16O2

-

Molecular Weight: 192.25 g/mol

-

Structure: A central carbonyl group conjugated with a para-methoxy-substituted benzene ring on one side, and an aliphatic butyl chain on the other.

High-Resolution 1H NMR Spectral Analysis

The 1H NMR spectrum of 1-(4-Methoxyphenyl)pentan-1-one in CDCl3 is highly diagnostic, presenting a clear separation between the aromatic and aliphatic regions. The electron-donating methoxy group (-OCH3) and the electron-withdrawing carbonyl group (-C=O) exert opposing mesomeric (+M) and inductive (-I) effects, creating a distinct AA'BB' spin system in the aromatic region[4].

Table 1: 1H NMR Spectral Data (CDCl3, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment / Causality |

| 7.95 | Doublet | ~8.9 | 2H | Aromatic H-2, H-6 (ortho to C=O). Strongly deshielded by the magnetic anisotropy and electron-withdrawing nature of the carbonyl group. |

| 6.93 | Doublet | ~8.9 | 2H | Aromatic H-3, H-5 (ortho to -OCH3). Shielded by the +M (mesomeric) electron-donating effect of the methoxy oxygen. |

| 3.86 | Singlet | - | 3H | Methoxy (-OCH3) . Deshielded by the directly attached electronegative oxygen atom. |

| 2.92 | Triplet | ~7.4 | 2H | α-CH2 (-C(=O)CH2-). Deshielded by the adjacent carbonyl group. |

| 1.71 | Quintet | ~7.4 | 2H | β-CH2 (-CH2-CH2-). Standard aliphatic methylene, slightly deshielded by proximity to the α-position. |

| 1.40 | Sextet | ~7.4 | 2H | γ-CH2 (-CH2-CH3). Standard aliphatic methylene. |

| 0.94 | Triplet | ~7.4 | 3H | δ-CH3 (Terminal methyl). Highly shielded, classic aliphatic methyl resonance. |

High-Resolution 13C NMR Spectral Analysis

The 13C NMR spectrum provides a definitive fingerprint of the carbon framework, confirming the presence of 10 distinct carbon environments[1].

Table 2: 13C NMR Spectral Data (CDCl3, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment / Causality |

| 199.2 | Quaternary (C=O) | Carbonyl carbon. Highly deshielded due to the electronegativity of oxygen and sp2 hybridization. |

| 163.3 | Quaternary (Ar-C) | C-4' (attached to -OCH3). Deshielded by the inductive effect of the oxygen atom. |

| 130.3 | Methine (Ar-CH) | C-2', C-6' (ortho to C=O). |

| 130.2 | Quaternary (Ar-C) | C-1' (attached to C=O). |

| 113.7 | Methine (Ar-CH) | C-3', C-5' (ortho to -OCH3). Shielded by the +M effect of the methoxy group. |

| 55.4 | Methyl (-OCH3) | Methoxy carbon. |

| 38.0 | Methylene (α-CH2) | C-2 (Aliphatic chain). Deshielded by the adjacent carbonyl group. |

| 26.6 | Methylene (β-CH2) | C-3 (Aliphatic chain). |

| 22.5 | Methylene (γ-CH2) | C-4 (Aliphatic chain). |

| 13.9 | Methyl (δ-CH3) | C-5 (Terminal methyl). |

Experimental Protocol: Self-Validating NMR Acquisition

To ensure rigorous scientific integrity, the following step-by-step methodology details a self-validating protocol for acquiring high-fidelity NMR spectra.

Step 1: Sample Preparation

-

Dissolve 15-20 mg of 1-(4-Methoxyphenyl)pentan-1-one in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Causality: CDCl3 provides a deuterium lock signal for the spectrometer to prevent field drift, while TMS allows for precise calibration of the chemical shift scale to exactly 0.00 ppm.

Step 2: Instrument Calibration and Tuning

-

Insert the 5 mm NMR tube into a 400 MHz (or higher) NMR spectrometer.

-

Perform automated tuning and matching (ATM) for both 1H and 13C nuclei to optimize the probe's resonance frequency.

-

Shim the magnetic field (Z1-Z5 gradients) to achieve a sharp, symmetrical solvent residual peak (CDCl3 1H peak at 7.26 ppm).

Step 3: 1H NMR Acquisition

-

Parameter Setup: Set the spectral width to 12 ppm. Use a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation (T1) of all protons, allowing for strictly quantitative integration.

-

Acquisition: Acquire 16 to 32 transients (scans).

-

Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation (FT). Perform manual phase and baseline correction.

Step 4: 13C NMR Acquisition

-

Parameter Setup: Set the spectral width to 250 ppm. Use a relaxation delay of 2.0 seconds and a composite pulse decoupling sequence (e.g., WALTZ-16) to remove 1H-13C scalar coupling.

-

Acquisition: Acquire 1024 to 2048 transients to achieve a sufficient signal-to-noise ratio (S/N), particularly for the quaternary carbons (C=O, C-1', C-4') which suffer from the Nuclear Overhauser Effect (NOE) and longer T1 relaxation times.

-

Processing: Apply a 1.0 Hz LB window function, followed by FT, phase, and baseline correction. Calibrate the central CDCl3 triplet to 77.16 ppm.

Mechanistic Workflow & Photochemical Applications

1-(4-Methoxyphenyl)pentan-1-one is frequently employed in photochemical studies to investigate the influence of the p-methoxy substituent on the lowest excited triplet state (π,π* vs. n,π*)[2]. Upon UV irradiation, the compound undergoes a classic Norrish Type II cleavage[3].

The following diagram illustrates the self-validating analytical workflow for its structural verification.

Caption: Workflow for the self-validating NMR acquisition and structural assignment of the target compound.

When utilized in photochemical assays, the verified compound undergoes the following mechanistic pathway[4]:

Caption: Norrish Type II photochemical cleavage pathway of 1-(4-Methoxyphenyl)pentan-1-one.

References

-

Title: 1-(4-Methoxyphenyl)pentan-1-one | C12H16O2 | CID 74283[1] Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: Photochemistry and Photophysics of α-Hydroxy Ketones[2] Source: ACS Publications URL: [Link]

-

Title: Photochemistry of nonconjugated diketones: internal self-quenching and energy transfer[4] Source: Canadian Science Publishing URL: [Link]

-

Title: Photoinduced Hydrogen Abstraction from Phenols by Aromatic Ketones. A New Mechanism for Hydrogen Abstraction by Carbonyl n,π* and π,π* Triplets[3] Source: Journal of the American Chemical Society URL: [Link]

Sources

Comprehensive Technical Guide: Safety, Handling, and Analytical Profiling of 1-(4-Methoxyphenyl)pentan-1-one

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Photochemists, and Drug Development Professionals

Executive Summary and Chemical Identity

In the realm of advanced organic synthesis and photochemistry, 1-(4-Methoxyphenyl)pentan-1-one (commonly known as p-methoxyvalerophenone) serves as a critical intermediate and a benchmark substrate. This substituted aryl ketone is frequently utilized to probe the kinetics of hydrogen abstraction and Type II photoeliminations[1].

However, transitioning this compound from a theoretical substrate to a benchtop reagent requires a rigorous understanding of its physicochemical properties, safety profile, and analytical behavior. This whitepaper synthesizes standard Safety Data Sheet (SDS) information with field-proven experimental insights to establish a comprehensive framework for the safe handling and analytical quantification of 1-(4-Methoxyphenyl)pentan-1-one.

Physicochemical Profiling & Mechanistic Toxicology

To design a robust safety protocol, one must look beyond the static hazard codes of an SDS and understand the causality of the molecule's toxicity.

1-(4-Methoxyphenyl)pentan-1-one carries a GHS Classification of H302 (Harmful if swallowed) [2]. As an application scientist, I attribute this specific hazard to the molecule's lipophilicity. With a calculated LogP of 3.14, this compound is highly lipophilic[3]. This property allows it to rapidly partition into lipid bilayers, facilitating swift absorption across the gastrointestinal tract if ingested. Furthermore, while not explicitly classified as a severe dermal corrosive, its high lipid solubility means that prolonged skin contact can strip the natural oils from the stratum corneum, leading to contact dermatitis and enhanced dermal penetration of co-solvents.

Quantitative Data Summary

| Parameter | Value / Description | Source |

| IUPAC Name | 1-(4-methoxyphenyl)pentan-1-one | PubChem[4] |

| CAS Number | 1671-76-7 | PubChem[4] |

| Molecular Formula | C₁₂H₁₆O₂ | BLD Pharm[5] |

| Molecular Weight | 192.25 g/mol | BLD Pharm[5] |

| LogP | 3.14 | SIELC[3] |

| GHS Hazard Statements | H302: Harmful if swallowed | PubChem[2] |

| Precautionary Codes | P264, P270, P301+P317, P330, P501 | PubChem[2] |

| Storage Conditions | Sealed in dry, room temperature | BLD Pharm[5] |

Self-Validating Handling and Storage Protocols

Standard operating procedures (SOPs) often fail due to a lack of real-time verification. The following handling protocol for p-methoxyvalerophenone is designed as a self-validating system , ensuring that containment and safety are continuously monitored during the workflow.

Step-by-Step Handling Methodology

-

Environmental Control: Calibrate your analytical balance inside a certified ductless fume hood or a Class II biological safety cabinet. Validation: Verify the inward airflow velocity (standard 100 fpm) prior to opening the reagent bottle to prevent inhalation of aerosolized particulates.

-

PPE Selection and Monitoring: Don standard laboratory attire, chemical splash goggles, and nitrile gloves (minimum 4 mil thickness). Causality: Due to the compound's LogP of 3.14, pure liquid or highly concentrated solutions can compromise nitrile integrity over time. Validation: Inspect gloves post-transfer; any localized swelling, wrinkling, or discoloration dictates an immediate glove change.

-

Material Transfer: Utilize glass or PTFE-lined spatulas and pipettes. Avoid low-density polyethylene (LDPE) consumables, as the lipophilic ketone can adsorb into the polymer matrix, leading to cross-contamination and inaccurate mass transfers.

-

Decontamination Protocol: Wash all primary contact glassware with a polar aprotic solvent (e.g., acetone or acetonitrile) to dissolve the hydrophobic residue, followed by a standard aqueous Alconox wash. Validation: A visually clear aqueous rinse without "beading" confirms the removal of the lipophilic layer.

Analytical Workflows: RP-HPLC Method Development

Accurate quantification of 1-(4-Methoxyphenyl)pentan-1-one is routinely performed via Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The following protocol details a scalable method suitable for both standard UV detection and Mass Spectrometry (MS) applications[3].

Step-by-Step RP-HPLC Protocol

-

Column Selection: Install a high-efficiency C18 reverse-phase column (e.g., Newcrom R1, 3 µm particle size) to ensure sharp peak resolution for chelation-prone or aromatic compounds.

-

Mobile Phase Formulation:

-

For UV Detection: Prepare an isocratic mixture of Acetonitrile (MeCN) and Water. Buffer the aqueous phase with 0.1% Phosphoric acid (H₃PO₄) to suppress the ionization of trace impurities.

-

For MS Detection: Replace H₃PO₄ with 0.1% Formic acid. Causality: Phosphoric acid is non-volatile and will cause severe ion suppression and source fouling in an MS detector.

-

-

Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to protect the column frit.

-

Execution: Run the sequence at a flow rate of 1.0 mL/min, monitoring absorbance at 254 nm (optimal for the aromatic ring). Validation: Calculate the peak tailing factor; a value > 1.5 indicates unwanted secondary silanol interactions, requiring a mobile phase pH adjustment.

Caption: RP-HPLC method development workflow for 1-(4-Methoxyphenyl)pentan-1-one.

Photochemical Reactivity & Triplet State Dynamics

Beyond standard synthesis, p-methoxyvalerophenone is a cornerstone molecule in photophysics, specifically for studying intramolecular hydrogen abstraction (Norrish Type II reactions)[1].

Understanding its reactivity requires analyzing its excited states. Upon UV irradiation, the molecule enters a singlet excited state (S₁) and undergoes rapid intersystem crossing (ISC) to a triplet state. Spectroscopic studies reveal that the lowest energy triplet state (T₁) of p-methoxyvalerophenone possesses a π,π character. However, hydrogen abstraction is mechanistically forbidden or highly inefficient from a π,π state; it requires an n,π* configuration.

Causality of Reactivity: The molecule reacts primarily from an equilibrium concentration of an upper n,π* triplet state (T₂). In polar solvents like methanol, this reactive n,π* state sits approximately 18 kJ/mol above the lowest π,π* state (ΔE_T ≈ 18 kJ/mol)[1]. Thermal energy at room temperature allows a small fraction of the population to populate this upper state, driving the α-cleavage and hydrogen abstraction pathways.

Caption: Photochemical excitation and triplet state equilibrium driving hydrogen abstraction.

References

-

PubChem, National Institutes of Health (NIH). "1-(4-Methoxyphenyl)pentan-1-one | C12H16O2 | CID 74283 - Computed Properties and Safety Hazards." [Link](Verified via NIH PubChem Database)[2][4]

-

SIELC Technologies. "1-(4-Methoxyphenyl)pentan-1-one - HPLC Method and Applications."[Link][3]

-

ACS Publications. "Photochemistry and Photophysics of α-Hydroxy Ketones." Journal of the American Chemical Society.[Link][1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-(4-Methoxyphenyl)pentan-1-one | C12H16O2 | CID 74283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Methoxyphenyl)pentan-1-one | SIELC Technologies [sielc.com]

- 4. 1-(4-Methoxyphenyl)pentan-1-one | C12H16O2 | CID 74283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1671-76-7|1-(4-Methoxyphenyl)pentan-1-one|BLD Pharm [bldpharm.com]

Thermodynamic Properties of 1-(4-Methoxyphenyl)pentan-1-one in Organic Solvents: A Comprehensive Technical Guide

Executive Summary

The rational design of crystallization, purification, and formulation processes in drug development relies heavily on the precise understanding of solute-solvent thermodynamics. 1-(4-Methoxyphenyl)pentan-1-one (also known as 4'-Methoxyvalerophenone) is a critical lipophilic aromatic ketone utilized as an intermediate in the synthesis of pharmaceuticals, liquid crystals, and specialized fragrances.

This whitepaper provides an authoritative, in-depth methodology for determining and modeling the thermodynamic properties—specifically the enthalpy ( ΔHsol ), entropy ( ΔSsol ), and Gibbs free energy ( ΔGsol ) of dissolution—of 1-(4-Methoxyphenyl)pentan-1-one across various organic solvents. By employing a self-validating isothermal shake-flask protocol coupled with high-performance liquid chromatography (HPLC), researchers can generate robust thermodynamic profiles essential for downstream chemical engineering.

Molecular Architecture & Solvation Causality

To predict and measure thermodynamic behavior, one must first deconstruct the solute's molecular architecture. 1-(4-Methoxyphenyl)pentan-1-one features three distinct functional domains that dictate its solvation thermodynamics:

-

The Carbonyl Core (Ketone): Acts as a hydrogen-bond acceptor, facilitating dipole-dipole interactions with polar aprotic solvents (e.g., ethyl acetate) and hydrogen bonding with protic solvents (e.g., ethanol).

-

The Methoxy Group (-OCH₃): An electron-donating group that increases the electron density of the aromatic ring, slightly enhancing polarizability while acting as a secondary hydrogen-bond acceptor.

-

The Pentyl Chain (-C₅H₁₁): A highly flexible, hydrophobic tail that dominates the molecule's lipophilicity (estimated LogP ~3.5 to 4.0). This chain drives strong London dispersion forces, making the compound highly soluble in non-polar organic solvents like toluene and hexane.

Causality in Solvent Selection: The dissolution of this compound is an interplay between breaking the solute-solute crystal lattice (endothermic) and forming solute-solvent cavities (exothermic/endothermic depending on solvent). Because the pentyl chain imparts significant hydrophobicity, water solubility is negligible. Therefore, thermodynamic profiling must focus on organic solvents ranging from protic (ethanol) to non-polar (toluene) to capture the full spectrum of solvation enthalpies. The thermodynamic behavior of such aromatic ketones is a critical area of study, as seen in the 1 [1].

Thermodynamic Modeling Framework

The fundamental goal of solubility thermodynamics is to extract macroscopic energy changes from mole fraction solubility data ( x ) collected at various absolute temperatures ( T ).

The van 't Hoff Equation

For an ideal or highly dilute solution, the relationship between solubility and temperature is governed by the van 't Hoff equation:

lnx=−RTΔHsol+RΔSsolMechanism & Logic: By plotting lnx against 1/T , the slope yields the apparent enthalpy of solution ( ΔHsol ), while the intercept yields the entropy of solution ( ΔSsol ). A positive ΔHsol indicates an endothermic dissolution process (heat is absorbed to break the crystal lattice), which is typical for solid aromatic ketones in organic solvents [2].

The Modified Apelblat Equation

Because ΔHsol is rarely perfectly independent of temperature over large ranges, the modified Apelblat equation provides a more rigorous empirical fit:

lnx=A+TB+Cln(T)Where A , B , and C are model parameters. This model accounts for the change in heat capacity ( ΔCp ) during the phase transition, offering superior predictive accuracy for crystallization process design.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), a protocol cannot simply be a list of instructions; it must be a self-validating system . The following methodology guarantees that kinetic artifacts (like supersaturation) are not mistaken for thermodynamic equilibrium.

Step-by-Step Methodology

Step 1: Preparation of Solid-Liquid Mixtures

-

Action: Add an excess amount of high-purity (>99%) 1-(4-Methoxyphenyl)pentan-1-one to 20 mL of the selected organic solvent in a 30 mL amber glass vial. Seal tightly with PTFE-lined caps.

-

Causality: Amber glass prevents potential UV-induced photochemical isomerization or degradation of the ketone[3], while PTFE caps prevent solvent evaporation, which would artificially inflate the measured solubility concentration.

Step 2: Isothermal Equilibration

-

Action: Submerge the vials in a thermostatic shaker water bath. Set agitation to 150 RPM. Maintain the target temperature (e.g., 298.15 K) with a precision of ±0.05 K.

-

Causality: Temperature fluctuations alter the thermodynamic equilibrium state. High-precision thermal control ensures the measured mole fraction corresponds strictly to the target temperature.

Step 3: Self-Validating Equilibrium Confirmation (The 48h/72h Rule)

-

Action: Equilibrate the samples for 48 hours. Turn off the shaker and allow the undissolved solid to settle for 4 hours. Extract a 1.0 mL aliquot. Resume shaking for another 24 hours (72h total) and extract a second aliquot.

-

Self-Validation Logic: If the concentration difference between the 48h and 72h aliquots is <1.5% , true thermodynamic equilibrium is confirmed. If the variance is higher, the system is still under kinetic control, and equilibration must continue.

Step 4: Isothermal Filtration

-

Action: Filter the extracted supernatant through a 0.22 μ m PTFE syringe filter into a pre-weighed volumetric flask.

-

Causality: Critical Step. The syringe and filter must be pre-incubated at the exact experimental temperature. If a room-temperature filter is used for a 313.15 K sample, the sudden temperature drop will cause immediate solute precipitation within the filter matrix, leading to falsely low solubility readings.

Step 5: HPLC-UV Quantification & Gravimetric Cross-Check

-

Action: Dilute the filtrate with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water). Quantify using HPLC-UV at λmax ~275 nm. Simultaneously, evaporate a known mass of the unfiltered supernatant to dryness in a vacuum oven and weigh the residual solid.

-

Self-Validation Logic: The chromatographic concentration must match the gravimetric mass balance within a 2% margin of error. This dual-method approach eliminates calibration drift errors and solvent-loss artifacts.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints of the thermodynamic profiling process.

Workflow for determining dissolution thermodynamics of 1-(4-Methoxyphenyl)pentan-1-one.

Quantitative Data Summary

The table below presents representative thermodynamic data for the dissolution of 1-(4-Methoxyphenyl)pentan-1-one in three distinct classes of organic solvents. Note: Data is synthesized based on validated thermodynamic models for homologous lipophilic aromatic ketones to demonstrate expected physicochemical behavior.

Table 1: Representative Mole Fraction Solubility ( x×103 ) and Apparent Thermodynamic Parameters at 298.15 K

| Solvent | Polarity Class | x (298.15 K) | x (313.15 K) | ΔHsol (kJ/mol) | ΔSsol (J/mol·K) | ΔGsol (kJ/mol) |

| Ethanol | Protic Polar | 18.45 | 34.21 | 24.5 | 49.2 | 9.83 |

| Ethyl Acetate | Aprotic Polar | 45.12 | 78.50 | 19.8 | 41.5 | 7.43 |

| Toluene | Non-Polar | 112.30 | 185.40 | 14.2 | 29.8 | 5.31 |

Data Interpretation & Causality

-

Solubility Order: Toluene > Ethyl Acetate > Ethanol. The highly lipophilic pentyl chain interacts favorably with toluene via London dispersion forces, minimizing the energy required for cavity formation.

-

Enthalpy ( ΔHsol ): The dissolution is endothermic across all solvents ( ΔHsol>0 ). The highest enthalpy barrier is observed in ethanol, as the solute must disrupt the strong hydrogen-bonded network of the bulk solvent.

-

Gibbs Free Energy ( ΔGsol ): The lowest ΔGsol is observed in toluene, confirming it as the most thermodynamically favorable solvent for this compound.

Conclusion

The thermodynamic profiling of 1-(4-Methoxyphenyl)pentan-1-one requires a rigorous, self-validating approach to overcome the kinetic pitfalls of solubility measurement. By employing precise isothermal equilibration, temperature-matched filtration, and dual-method quantification (HPLC + Gravimetric), researchers can generate highly reliable van 't Hoff and Apelblat models. These parameters ( ΔHsol , ΔSsol , ΔGsol ) are not merely academic—they are the foundational metrics required to design scalable, efficient cooling crystallization and purification workflows in the pharmaceutical and specialty chemical industries.

References

- Fonseca, L.A.A.P., et al. "Experimental determination of thermodynamic properties of terpene and aromatic ketones by gas chromatography." Journal of Molecular Liquids, 2021.

- Coutsikos, P., et al. "Solubilities of p-Quinone and 9,10-Anthraquinone in Supercritical Carbon Dioxide.

- Benchchem. "Anisole, p-pentyl- | 20056-58-0.

Sources

A Comprehensive Technical Guide to the Friedel-Crafts Acylation of Anisole for the Synthesis of 1-(4-Methoxyphenyl)pentan-1-one

Abstract

The Friedel-Crafts acylation stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones. These ketones are pivotal intermediates in the manufacturing of a wide array of fine chemicals, including pharmaceuticals and fragrances.[1] This in-depth guide provides a comprehensive overview of the mechanism, experimental protocol, and critical considerations for the synthesis of 1-(4-Methoxyphenyl)pentan-1-one via the Friedel-Crafts acylation of anisole with pentanoyl chloride. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Significance of Friedel-Crafts Acylation

Developed by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reactions are a fundamental set of reactions that involve the substitution of an aromatic ring with new substituents.[2] The acylation variant is an electrophilic aromatic substitution (EAS) reaction where an acyl group is introduced onto an aromatic ring, typically using an acyl chloride or acid anhydride as the acylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as a catalyst.[3]

The product of this reaction, 1-(4-Methoxyphenyl)pentan-1-one, is a valuable aromatic ketone. The methoxy-substituted phenyl ring is a common motif in many biologically active molecules, and the pentanoyl side chain offers a handle for further synthetic modifications. Understanding the nuances of its formation is therefore of significant interest to the drug development community.

The Core Mechanism: A Step-by-Step Elucidation

The formation of 1-(4-Methoxyphenyl)pentan-1-one proceeds through a well-defined, multi-step mechanism. The causality behind each step is critical to understanding how to optimize the reaction for yield and purity.

Generation of the Acylium Ion: The Key Electrophile

The reaction is initiated by the activation of the acylating agent, pentanoyl chloride, by the Lewis acid catalyst, anhydrous aluminum chloride. AlCl₃, a potent electron acceptor, coordinates to the chlorine atom of the pentanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized electrophile known as the acylium ion.[4][5]

The stability of the acylium ion is a key feature of Friedel-Crafts acylation. Unlike the carbocations formed during Friedel-Crafts alkylation, acylium ions do not undergo rearrangement.[3] This ensures that the pentanoyl group is incorporated without any structural isomerization, leading to a single, well-defined product.

Caption: Electrophilic attack of the acylium ion on anisole.

The Role of Stoichiometry: Why More Than a Catalytic Amount of AlCl₃ is Required

A critical and often misunderstood aspect of Friedel-Crafts acylation is the need for a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst. [2]The ketone product formed is a moderate Lewis base and forms a stable complex with the aluminum chloride. [6]This complexation effectively removes the AlCl₃ from the catalytic cycle. Therefore, at least one equivalent of AlCl₃ per equivalent of the ketone product is consumed. Using a slight excess ensures that there is enough free catalyst to drive the reaction to completion. [6]This complex is then hydrolyzed during the aqueous workup to liberate the final ketone product. [2]

A Field-Proven Experimental Protocol

The following protocol details a robust and reproducible method for the synthesis of 1-(4-Methoxyphenyl)pentan-1-one. Adherence to these steps, particularly the anhydrous conditions, is paramount for success.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| Anisole | 1.0 equivalent | Aromatic Substrate |

| Pentanoyl Chloride | 1.1 equivalents | Acylating Agent |

| Anhydrous Aluminum Chloride | 1.2 equivalents | Lewis Acid Catalyst |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| Concentrated Hydrochloric Acid | For workup | Decomposition of AlCl₃ complex |

| Saturated Sodium Bicarbonate | For workup | Neutralization of excess acid |

| Anhydrous Magnesium Sulfate | For drying | Removal of residual water |

| Three-necked round-bottom flask | Flame-dried | Reaction Vessel |

| Addition Funnel | --- | Controlled addition of reagents |

| Reflux Condenser with Drying Tube | --- | Prevent moisture entry |

| Magnetic Stirrer and Stir Bar | --- | Homogeneous mixing |

| Ice Bath | --- | Temperature control |

Step-by-Step Methodology

-

Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions. [7]The entire system should be under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: In a fume hood, cautiously add anhydrous aluminum chloride (1.2 equivalents) to the reaction flask, followed by anhydrous dichloromethane. Stir the resulting suspension. [7]3. Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Dissolve pentanoyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add the pentanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions. [8]4. Addition of Anisole: After the complete addition of pentanoyl chloride, dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes. [9]5. Reaction Progression: Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. [8]Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. [7]This step is highly exothermic and should be performed with caution in a fume hood. The acid hydrolyzes the aluminum chloride-ketone complex.

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. [9]Combine all the organic layers.

-

Washing and Drying: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine. [7]Dry the organic layer over anhydrous magnesium sulfate, then filter.

-

Isolation and Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. [10]The crude 1-(4-Methoxyphenyl)pentan-1-one can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: General experimental workflow for Friedel-Crafts acylation.

Trustworthiness and Self-Validating Systems

The reliability of this protocol is ensured by several self-validating checks:

-

Anhydrous Conditions: The use of flame-dried glassware and a drying tube is critical. Any moisture will deactivate the aluminum chloride catalyst, leading to a significant decrease in yield or complete failure of the reaction. [11]* Temperature Control: The initial additions are performed at 0 °C to control the exothermic nature of the reaction and minimize the formation of by-products.

-

TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction's completion, preventing unnecessary heating or extended reaction times that could lead to degradation.

-

Proper Workup: The sequential washing steps are crucial for removing unreacted starting materials, the catalyst, and acidic impurities, ensuring a cleaner crude product that is easier to purify.

Conclusion

The Friedel-Crafts acylation of anisole to form 1-(4-Methoxyphenyl)pentan-1-one is a robust and highly regioselective reaction. A thorough understanding of the underlying mechanism, particularly the generation of the acylium ion and the stoichiometric requirement of the Lewis acid catalyst, is essential for its successful application. By adhering to the detailed experimental protocol and maintaining stringent anhydrous conditions, researchers can reliably synthesize this valuable ketone intermediate for further applications in drug discovery and development.

References

-

askIITians. (2021, May 24). More than one equivalent of AlCl3 is used in Friedel Crafts acylation. Retrieved from [Link]

-

Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Vedantu. (2024, July 2). What is the role of AlCl3 in Friedel crafts acylation class 12 chemistry CBSE. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

Scientific Research Publishing. (2017, July 20). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. Retrieved from [Link]

-

Thieme E-Books & E-Journals. (n.d.). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Retrieved from [Link]

-

YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

-

ACS Publications. (2004, October 1). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education. Retrieved from [Link]

-

Scribd. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

ACS Publications. (2024, November 10). Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Friedel-Crafts Acylation of Anisole | PDF | Physical Chemistry | Chemical Reactions. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. What is the role of AlCl3 in Friedel crafts acylation class 12 chemistry CBSE [vedantu.com]

- 6. More than one equivalent of AlCl3 is used in Friedel Crafts acylation - askIITians [askiitians.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 1-(4-Methoxyphenyl)pentan-1-one as a Precursor in Pharmaceutical Synthesis

Executive Summary

1-(4-Methoxyphenyl)pentan-1-one, commonly referred to as p-methoxyvalerophenone, is a highly versatile aromatic ketone intermediate. It occupies a critical "lipophilic sweet spot" in Structure-Activity Relationship (SAR) studies, primarily serving as a direct precursor to p-pentyl-anisole and related lipophilic aromatic ethers[1]. These derivatives are highly valued in the development of membrane-active antimicrobials and non-ionic surfactants that disrupt microbial lipid bilayers[1]. This application note details the synthetic utility, mechanistic pathways, and optimized protocols for utilizing this compound in drug development.

Mechanistic Pathways & Synthetic Utility

The structural composition of 1-(4-Methoxyphenyl)pentan-1-one—a five-carbon alkyl chain para-substituted to a methoxy group—makes it an ideal candidate for two primary chemical transformations in pharmaceutical research:

-

Carbonyl Reduction to Alkyl Arenes: The ketone undergoes efficient reduction (via Clemmensen or Wolff-Kishner protocols) to yield p-pentyl-anisole. This reduction is crucial because the resulting alkyl chain length (C5) represents the optimum window for antimicrobial efficacy against Gram-positive bacteria[1].

-

Photochemical Probes: The compound is extensively utilized in photochemical studies, specifically undergoing Norrish Type II cleavage. It acts as a standard for understanding triplet state lifetimes and hydrogen abstraction mechanisms in drug photostability assays[2].

Synthetic Workflow Diagram

Figure 1: Synthetic pathway from anisole to p-pentyl-anisole via the p-methoxyvalerophenone intermediate.

Quantitative Data & Reaction Optimization

The choice of reduction method significantly impacts the yield and purity of the final pharmaceutical precursor. Table 1 summarizes the comparative efficacy of reduction methodologies applied to 1-(4-Methoxyphenyl)pentan-1-one.

Table 1: Comparative Reduction Methodologies for 1-(4-Methoxyphenyl)pentan-1-one

| Reduction Method | Reagents | Temp (°C) | Time (h) | Avg. Yield (%) | Primary Impurities |

| Clemmensen | Zn(Hg) amalgam, conc. HCl | 100 | 4 - 6 | 82 - 85 | Unreacted ketone, pinacols |

| Wolff-Kishner | Hydrazine hydrate, KOH, Diethylene glycol | 180 - 200 | 3 - 5 | 88 - 92 | Hydrazone intermediates |

| Catalytic Hydrogenation | Pd/C (10%), H2 (50 psi), EtOH | 25 | 12 - 24 | > 95 | Ring-reduced byproducts |

Expert Insight: While catalytic hydrogenation offers the highest yield, Clemmensen reduction is often preferred in early-stage scale-up due to the avoidance of high-pressure hydrogen gas and expensive palladium catalysts.

Standard Operating Protocol: Clemmensen Reduction

This protocol details the transformation of 1-(4-Methoxyphenyl)pentan-1-one into p-pentyl-anisole, a precursor for membrane-active antimicrobial agents[1].

Materials Required

-

1-(4-Methoxyphenyl)pentan-1-one (10 mmol, ~1.92 g)

-

Zinc amalgam (Zn(Hg)) (Prepared from 10 g Zinc dust and 1 g HgCl2)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Toluene (as co-solvent to improve solubility of the lipophilic ketone)

-

Deionized water

Step-by-Step Methodology

-

Preparation of Zinc Amalgam:

-

Action: In a 100 mL round-bottom flask, combine 10 g of zinc dust, 1 g of mercuric chloride (HgCl2), 15 mL of deionized water, and 0.5 mL of concentrated HCl. Stir for 5 minutes, then decant the aqueous liquid.

-

Causality: Amalgamation lowers the overpotential for hydrogen evolution on the zinc surface, directing the electron transfer toward the carbonyl carbon rather than simply generating H2 gas.

-

-

Reaction Assembly:

-

Action: To the freshly prepared Zn(Hg), add 10 mL of water, 15 mL of concentrated HCl, and 10 mL of toluene.

-

Action: Add 10 mmol (1.92 g) of 1-(4-Methoxyphenyl)pentan-1-one.

-

Causality: Toluene acts as an organic phase to dissolve the highly lipophilic ketone, bringing it to the biphasic interface where the reduction occurs.

-

-

Reflux and Monitoring:

-

Action: Equip the flask with a reflux condenser and heat to vigorous reflux (approx. 100-110°C).

-

Action: Add 5 mL of concentrated HCl every hour for 4 hours to maintain acidic conditions.

-

Causality: Continuous addition of HCl is required as protons are consumed during the deoxygenation of the carbonyl group and the generation of the methylene bridge.

-

-

Workup and Isolation:

-

Action: Cool the mixture to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Action: Wash the combined organic layers with saturated NaHCO3, followed by brine. Dry over anhydrous Na2SO4.

-

Action: Evaporate the solvent under reduced pressure to yield crude p-pentyl-anisole. Purify via silica gel chromatography (Hexane:Ethyl Acetate 95:5)[1].

-

References

- EvitaChem. "Buy 1-(4-Methoxyphenyl)pentan-1-one (EVT-310993)". evitachem.com.

- Benchchem. "Anisole, p-pentyl- | 20056-58-0". benchchem.com.

- Journal of the American Chemical Society. "Photoinduced Hydrogen Abstraction from Phenols by Aromatic Ketones. A New Mechanism for Hydrogen Abstraction by Carbonyl n,π* and π,π* Triplets". acs.org.

Sources

Application Note: Catalytic Reduction of 1-(4-Methoxyphenyl)pentan-1-one to Chiral Secondary Alcohols

Executive Summary

The reduction of prochiral aromatic ketones to enantiomerically pure secondary alcohols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs). This application note details the optimized protocols for the catalytic reduction of 1-(4-Methoxyphenyl)pentan-1-one (also known as p-methoxyvalerophenone)[1]. While traditional hydrogenation yields racemic mixtures, this guide focuses on Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya ruthenium catalysts to achieve high enantioselectivity and chemoselectivity under mild, scalable conditions.

Mechanistic Rationale & Substrate Profiling

1-(4-Methoxyphenyl)pentan-1-one presents unique electronic and steric parameters. The p-methoxy group strongly donates electron density into the aromatic ring via resonance, which slightly decreases the electrophilicity of the adjacent carbonyl carbon compared to unsubstituted acetophenones[1]. Furthermore, the linear butyl chain provides moderate steric bulk.

To overcome the reduced electrophilicity without resorting to harsh, high-pressure hydrogen gas (which risks over-reduction or hydrogenolysis of the resulting benzylic alcohol), ATH is the method of choice[2].

The Catalyst System: We utilize RuCl(p-cymene)[(R,R)-TsDPEN]. The rigid chiral diamine ligand (TsDPEN) creates a highly specific stereochemical pocket. The reaction proceeds via a metal-ligand bifunctional "outer-sphere" mechanism, meaning the substrate does not directly coordinate to the ruthenium metal center. Instead, a concerted transfer of a hydride (from Ru) and a proton (from the amido nitrogen) occurs via a six-membered pericyclic transition state[2].

The Hydrogen Donor: A 5:2 azeotropic mixture of Formic Acid and Triethylamine (FA/TEA) is employed. Unlike isopropanol-mediated ATH—which is thermodynamically reversible and can erode enantiomeric excess (ee) over time—the FA/TEA system drives the reaction to absolute completion via the irreversible extrusion of CO₂ gas[3].

Reaction Pathway & Catalytic Cycle

Catalytic cycle of Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH).

Experimental Protocols (Self-Validating Workflows)

To ensure a self-validating system, two protocols are provided: the primary enantioselective ATH workflow, and a rapid racemic reduction workflow used exclusively to generate analytical reference standards for HPLC validation.

Protocol A: Enantioselective ATH using Ru-TsDPEN

Objective: Synthesize (R)-1-(4-methoxyphenyl)pentan-1-ol with >98% ee.

-

Inert Preparation: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Oxygen must be strictly excluded to prevent oxidation of the Ru(II) hydride intermediate.

-

Catalyst Activation: Add 1-(4-Methoxyphenyl)pentan-1-one (10.0 mmol, 1.92 g) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 mmol, 6.3 mg) to the flask. This establishes a Substrate-to-Catalyst (S/C) ratio of 1000:1.

-

Reductant Addition: Slowly inject 5.0 mL of a degassed 5:2 Formic Acid/Triethylamine azeotropic mixture. Note: The reaction will mildly effervesce as CO₂ is released.

-

Reaction: Stir the homogeneous mixture at 40°C for 16 hours.

-

In-Process Control (IPC): Pull a 20 µL aliquot, dilute in 1 mL of mobile phase, and analyze via RP-HPLC (C18 column, 254 nm). The reaction is deemed complete when substrate peak area is <1%.

-

Workup: Quench the reaction by adding 10 mL of water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Racemic Baseline Reduction (NaBH₄)

Objective: Generate a racemic standard of 1-(4-methoxyphenyl)pentan-1-ol to calibrate Chiral HPLC methods.

-

Dissolve 1-(4-Methoxyphenyl)pentan-1-one (1.0 mmol) in 5 mL of Methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add Sodium Borohydride (NaBH₄, 1.5 mmol) portion-wise over 5 minutes.

-

Stir for 2 hours, quench with 1M HCl (dropwise until effervescence stops), and extract with Ethyl Acetate.

-

Validation Step: Run this racemic mixture on a Chiralcel OD-H HPLC column to establish the retention times of both the (R) and (S) enantiomers. Use these retention times to calculate the enantiomeric excess of the product from Protocol A.

Quantitative Data & Comparative Analysis

The table below summarizes the performance of different reduction methodologies applied to 1-(4-Methoxyphenyl)pentan-1-one, highlighting the superiority of ATH for chiral drug development.

| Reduction Method | Catalyst / Reagent | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee) | Reaction Time | Chemoselectivity |

| ATH (Protocol A) | RuCl(p-cymene)[(R,R)-TsDPEN] | FA / TEA (5:2) | >96% | >98% (R) | 16 h | Excellent (No over-reduction) |

| Direct Hydrogenation | 10% Pd/C | H₂ Gas (1 atm) | 88% | Racemic (0%) | 8 h | Poor (Risk of hydrogenolysis) |

| Chemical Reduction | NaBH₄ (Protocol B) | Hydride | 98% | Racemic (0%) | 2 h | Good |

Troubleshooting & Causality in Optimization

As a Senior Application Scientist, understanding why a protocol fails is as important as knowing how to run it. If yields or enantiopurity deviate from the table above, investigate the following causal links:

-

pH Dependence and the FA/TEA Ratio: The 5:2 molar ratio of formic acid to triethylamine is not arbitrary; it maintains the optimal pH for the catalytic cycle. If the mixture becomes too acidic (e.g., due to TEA evaporation), the amido nitrogen on the TsDPEN ligand becomes protonated. This causes the ligand to de-coordinate from the ruthenium center, leading to immediate and complete loss of catalytic activity[4].

-

Substrate Concentration Dynamics: Because the FA/TEA system is thermodynamically irreversible (driven by CO₂ loss), the reaction does not suffer from product inhibition. Therefore, unlike isopropanol-based ATH (which must be run highly dilute at <0.1 M), this protocol can be run at exceptionally high substrate concentrations (2–10 M or even neat)[3]. If the reaction is sluggish, increasing the concentration often improves turnover frequency (TOF).

-

Oxygen Contamination: If the reaction stalls at <50% conversion, oxygen ingress is the most likely culprit. The 18-electron Ru(II) hydride intermediate is highly susceptible to oxidation. Exposure to O₂ irreversibly oxidizes the metal center to an inactive Ru(III) species. Strict adherence to Schlenk techniques during Protocol A is mandatory.

References

-

Title : 1-(4-Methoxyphenyl)pentan-1-one | C12H16O2 | CID 74283 - PubChem Source : National Center for Biotechnology Information (nih.gov) URL : [Link]

-

Title : Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture Source : Journal of the American Chemical Society (ACS Publications) URL :[Link]

-

Title : Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines Source : PubMed Central (PMC) URL :[Link]

Sources

- 1. 1-(4-Methoxyphenyl)pentan-1-one | C12H16O2 | CID 74283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-(4-Methoxyphenyl)pentan-1-one in Organic Materials and Photochemistry

Executive Summary

1-(4-Methoxyphenyl)pentan-1-one (commonly known as p-methoxyvalerophenone) is a highly versatile aromatic ketone. Characterized by an electron-donating methoxy group and a lipophilic pentyl chain, it serves a dual purpose in modern chemical research. In photochemistry, it acts as a critical model compound for probing triplet-state dynamics and developing near-visible light photoinitiators[1]. In materials science, it is a primary precursor for synthesizing p-pentyl-anisole, a bifunctional building block used in liquid crystals and cannabinoid (CB2) receptor ligands[2]. This technical guide details validated protocols for its utilization across both domains.

Photochemical Applications: Triplet State Probing and Photoinitiation

Mechanistic Insights

The photochemistry of alkyl aryl ketones is heavily dependent on the nature of their lowest excited triplet state. Unsubstituted valerophenone undergoes rapid Norrish Type II cleavage via a highly reactive n,π∗ triplet state. However, the introduction of the para-methoxy group in 1-(4-Methoxyphenyl)pentan-1-one shifts the electron density, making the lowest triplet state predominantly π,π∗ in nature[1]. Because π,π∗ states are generally unreactive toward intramolecular hydrogen abstraction, the photoreactivity of p-methoxyvalerophenone relies on a thermal equilibrium with a slightly higher energy, reactive n,π∗ state (with a ΔET of ~18 kJ/mol in methanol)[1]. This unique equilibrium makes it an excellent tunable probe for studying energy transfer and designing specialized photoinitiators for polymer curing applications.

Protocol 1: Time-Resolved Laser Flash Photolysis for Triplet Characterization

This self-validating protocol isolates the triplet decay kinetics of p-methoxyvalerophenone to evaluate its viability as a photoinitiator.

-

Sample Preparation: Dissolve 1-(4-Methoxyphenyl)pentan-1-one in spectroscopic-grade methanol or benzene to achieve an absorbance of ~0.3 at the excitation wavelength (355 nm).

-

Deoxygenation (Critical Step): Subject the solution to three consecutive freeze-pump-thaw cycles in a sealed quartz cuvette.

-

Causality: Molecular oxygen is a diffusion-controlled triplet quencher. Failing to remove dissolved oxygen will artificially shorten the measured triplet lifetime, masking the true intramolecular decay kinetics.

-

-

Excitation: Irradiate the sample using a Nd:YAG laser (355 nm, ~5 ns pulse duration).

-

Transient Absorption Monitoring: Monitor the transient absorption at ~400–415 nm. To validate the triplet yield and energy transfer efficiency, introduce a known concentration of naphthalene (a triplet energy acceptor) and monitor the formation of the naphthalene triplet-triplet absorption peak at 412 nm[1].

-

Data Analysis: Fit the decay trace to a first-order kinetic model to extract the triplet lifetime ( τT ). The intermediate rate of α -cleavage and Norrish II photoproducts can be subsequently quantified via GC-MS post-irradiation.

Synthetic Applications: Precursor for Advanced Organic Materials

Mechanistic Insights

Beyond photochemistry, 1-(4-Methoxyphenyl)pentan-1-one is a highly valued intermediate in the synthesis of complex organic materials. Through complete deoxygenation, the ketone is converted to p-pentyl-anisole[2]. This resulting compound possesses a rigid anisole core and a flexible lipophilic pentyl tail—a structural motif essential for inducing nematic phases in liquid crystals (LCs) and for mimicking the lipophilic side chains of natural cannabinoids in targeted drug development[2].

Protocol 2: Wolff-Kishner Reduction to p-Pentyl-anisole

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, combine 1-(4-Methoxyphenyl)pentan-1-one (1.0 equiv), hydrazine hydrate (80% aqueous, 2.5 equiv), and potassium hydroxide (3.0 equiv) in diethylene glycol.

-

Initial Reflux: Heat the mixture to 130 °C for 2 hours.

-

Causality: This step ensures the complete nucleophilic addition and conversion of the ketone to the intermediate hydrazone before decomposition begins.

-

-

Water Distillation: Remove the reflux condenser and equip a distillation head. Gradually increase the temperature to 190–200 °C, distilling off water and excess hydrazine.

-

Causality: The base-catalyzed decomposition of the hydrazone into the alkane (p-pentyl-anisole) and nitrogen gas requires high thermal energy. Diethylene glycol (b.p. 245 °C) provides the necessary thermal stability to reach these temperatures without solvent degradation.

-

-

Reaction Completion: Maintain at 200 °C for 3 hours until nitrogen evolution ceases.

-

Workup and Validation: Cool to room temperature, dilute with water, and extract with diethyl ether (3x). Wash the organic layer with 1M HCl, then brine, and dry over anhydrous MgSO₄. Concentrate in vacuo. Validate the product via FTIR (confirming the complete disappearance of the strong C=O stretching band at ~1680 cm⁻¹) and GC-MS (target m/z: 178.27)[2].

Analytical Methodologies: Purity and Pharmacokinetic Profiling

Protocol 3: RP-HPLC Method Setup

For both materials science and pharmacokinetic applications, assessing the purity of 1-(4-Methoxyphenyl)pentan-1-one is critical. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method, leveraging the compound's hydrophobicity[3].

-

Column Selection: Utilize a C18 or specialized reverse-phase column (e.g., Newcrom R1, 3 µm particle size for fast UPLC applications)[3].

-

Mobile Phase Preparation: Prepare an isocratic or gradient mixture of Acetonitrile (MeCN) and Water. Add 0.1% Formic Acid.

-

Causality: While phosphoric acid can be used for standard UV detection, formic acid is strictly mandatory to maintain volatility for Mass-Spectrometry (MS) compatibility[3].

-

-

Detection: Monitor UV absorbance at 254 nm, taking advantage of the compound's conjugated aromatic system[4].

Data Visualization

Quantitative Properties Summary

| Parameter | Value / Characteristic | Method / Significance |

| Molecular Weight | 192.25 g/mol | Computed by PubChem[4] |

| Lowest Triplet State | Predominantly π,π∗ | Determines intermediate photoreactivity[1] |

| Triplet Energy ( ΔET ) | ~18 kJ/mol gap to n,π∗ | Dictates thermal equilibrium in methanol[1] |

| HPLC Mobile Phase | MeCN / H₂O / Formic Acid | Formic acid ensures MS compatibility[3] |

| Reduction Target Mass | 178.27 g/mol | GC-MS validation for p-pentyl-anisole[2] |

Workflow Diagram

Dual pathways of 1-(4-Methoxyphenyl)pentan-1-one in photochemistry and synthesis.

References

-

[3] 1-(4-Methoxyphenyl)pentan-1-one - SIELC Technologies. SIELC Technologies. 3

-

[4] 1-(4-Methoxyphenyl)pentan-1-one | C12H16O2 | CID 74283. PubChem, National Library of Medicine. 4

-

[1] Photochemistry and Photophysics of α-Hydroxy Ketones. ACS Publications. 1

Sources

Derivatization of 1-(4-Methoxyphenyl)pentan-1-one for mass spectrometry analysis

Application Note: Ultra-Sensitive LC-MS/MS Analysis of 1-(4-Methoxyphenyl)pentan-1-one via Girard’s Reagent T Derivatization

Introduction & Analytical Challenge

1-(4-Methoxyphenyl)pentan-1-one (also known as p-Methoxyvalerophenone, CAS: 1671-76-7) is an aromatic ketone utilized as a critical intermediate in pharmaceutical synthesis and drug development[1][2][3]. While liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for trace metabolite and impurity profiling, the direct analysis of neutral carbonyl-containing compounds is notoriously challenging. The carbonyl oxygen possesses poor proton affinity, resulting in low ionization efficiency and suboptimal limits of detection (LOD) in positive ion mode (ESI+)[4][5].

To overcome this sensitivity bottleneck, chemical derivatization is employed to introduce a permanently charged moiety. This protocol details the derivatization of 1-(4-Methoxyphenyl)pentan-1-one using Girard's Reagent T (GirT), a strategy that dramatically enhances ESI+ MS sensitivity—often by 10- to 1000-fold—by transforming the neutral ketone into a pre-charged hydrazone cation[6][7][8].

Mechanistic Rationale

Girard’s Reagent T ((hydrazinocarbonylmethyl)trimethylammonium chloride) reacts with the carbonyl group of 1-(4-Methoxyphenyl)pentan-1-one via an acid-catalyzed nucleophilic addition-elimination mechanism[6][7].

Causality of Experimental Choices:

-

Nucleophilic Attack: The terminal primary amine of the GirT hydrazide attacks the electrophilic carbonyl carbon of the ketone to form a Schiff-base-type aqueous condensate[7].

-

Acid Catalysis (The "Goldilocks" pH): The reaction requires a weak acid (e.g., 5–10% acetic acid) to protonate the carbonyl oxygen, increasing its electrophilicity. However, if the pH drops too low, the hydrazide nucleophile (pKa ~3) becomes protonated and inactivated. A 10% acetic acid solution provides the optimal pH (~3.5–4.5) to balance this equilibrium[6].

-

Permanent Charge: The resulting hydrazone derivative retains the quaternary trimethylammonium group from GirT. Because the molecule is already a cation in solution, it achieves near 100% ionization efficiency in ESI+, entirely bypassing the thermodynamic hurdles of gas-phase protonation[5][9].

Workflow of 1-(4-Methoxyphenyl)pentan-1-one derivatization with Girard's Reagent T for LC-MS/MS.

Experimental Protocol: A Self-Validating System

This methodology is designed to be a self-validating system, ensuring that sample integrity is maintained and false positives are eliminated through specific structural confirmations.

Materials Required:

-

Girard's Reagent T (≥98% purity).

-

Glacial Acetic Acid, Methanol, and Acetonitrile (LC-MS grade).

-

Internal Standard (IS): Isotope-labeled ketone or a structural analog (e.g., Valerophenone).

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve GirT in methanol to a concentration of 500 mM. Add glacial acetic acid to achieve a final concentration of 10% (v/v).

-

Expert Insight: Prepare this solution fresh daily. Hydrazides can slowly degrade or react with trace environmental aldehydes in aged solvents.

-

-

Sample Derivatization: In a 1.5 mL microcentrifuge tube, combine 50 µL of the sample extract (containing 1-(4-Methoxyphenyl)pentan-1-one and the IS) with 50 µL of the GirT derivatization reagent.

-

Incubation: Vortex the mixture for 10 seconds. Incubate at room temperature (25°C) for 2 hours.

-

Expert Insight: While heating (e.g., 40°C for 30 min) accelerates the reaction, room temperature incubation minimizes the risk of thermal degradation of sensitive matrices and prevents solvent evaporation, ensuring quantitative reliability[6].

-

-

Quenching & Dilution: Stop the reaction by diluting the mixture with 900 µL of the initial LC mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid). This step reduces the organic solvent strength to prevent peak broadening during reversed-phase LC injection.

-

Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet any precipitated matrix proteins or insoluble salts. Transfer the supernatant to an LC autosampler vial.

LC-MS/MS Analytical Conditions & Data Presentation

Chromatographic separation is best achieved on a low-silanol activity reversed-phase column (e.g., Newcrom R1 or equivalent C18) to prevent secondary tailing interactions with the quaternary amine of the derivatized analyte[2].

Table 1: Physico-Chemical & MS Properties Shift Post-Derivatization

| Property | Underivatized Ketone | GirT-Derivatized Hydrazone |

| Chemical Formula | C12H16O2 | C17H28N3O2+ |

| Monoisotopic Mass (Da) | 192.115 | 306.218 |

| Target Precursor Ion | [M+H]+ (m/z 193.1) | [M]+ (m/z 306.2) |

| Ionization Efficiency | Low (Requires gas-phase protonation) | Extremely High (Pre-charged cation) |

| Volatility / Stability | Semi-volatile | Non-volatile, highly stable |

Mass Spectrometry (MRM) Optimization: Under Collision-Induced Dissociation (CID), GirT conjugates exhibit a highly predictable fragmentation pathway. The carbon-nitrogen bond linking the trimethylamine group to the rest of the molecule is extremely weak. Consequently, the primary fragmentation event is the neutral loss of trimethylamine (NMe3, 59 Da)[9][10].

Table 2: Optimized Multiple Reaction Monitoring (MRM) Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Significance |

| p-Methoxyvalerophenone-GirT | 306.2 | 247.2 | 25 | Neutral Loss of 59 Da (NMe3)[Quantifier] |

| p-Methoxyvalerophenone-GirT | 306.2 | 135.1 | 35 | Methoxybenzoyl cation (Alpha cleavage) [Qualifier] |

Expert Insight for Trustworthiness: To ensure the analytical system is self-validating, always monitor the m/z 306.2 → 247.2 transition. The specific neutral loss of 59 Da acts as a built-in confirmation that the detected peak is indeed a GirT-derivatized carbonyl compound[9][10]. The secondary qualifier transition (m/z 135.1) confirms the specific identity of the 1-(4-Methoxyphenyl)pentan-1-one backbone via alpha cleavage[1].

Conclusion

By converting 1-(4-Methoxyphenyl)pentan-1-one into its corresponding Girard's Reagent T hydrazone, analysts can bypass the inherent ESI limitations of neutral ketones. This protocol provides a robust, chemically grounded methodology that leverages permanent charge introduction and predictable CID fragmentation to achieve ultra-sensitive, reproducible LC-MS/MS quantification.

References[6]Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - nih.gov[7] Determination and Imaging of Lactones in Beef by Girard's Reagent T Derivatization Technique - myu-group.co.jp[11]A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry - researchgate.net[10] Girard's reagent T 98 123-46-6 - sigmaaldrich.com[1]1-(4-Methoxyphenyl)pentan-1-one | C12H16O2 | CID 74283 - nih.gov[9]Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue - fortunejournals.com[8]US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - google.com[2]1-(4-Methoxyphenyl)pentan-1-one - sielc.com[4] Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis - ddtjournal.com[5]Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - semanticscholar.org[3]Buy 1-(4-Methoxyphenyl)pentan-1-one (EVT-310993) - evitachem.com

Sources

- 1. 1-(4-Methoxyphenyl)pentan-1-one | C12H16O2 | CID 74283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Methoxyphenyl)pentan-1-one | SIELC Technologies [sielc.com]

- 3. evitachem.com [evitachem.com]

- 4. ddtjournal.com [ddtjournal.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 8. US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google Patents [patents.google.com]

- 9. fortunejournals.com [fortunejournals.com]

- 10. researchgate.net [researchgate.net]

Application Note: Precision Asymmetric Hydrogenation of 1-(4-Methoxyphenyl)pentan-1-one

Executive Summary & Mechanistic Rationale

The asymmetric hydrogenation (AH) of aryl alkyl ketones is a cornerstone transformation in pharmaceutical synthesis, yielding highly enantiomerically enriched secondary alcohols. The substrate1[1] presents a specific stereoelectronic profile: the strongly electron-donating para-methoxy group reduces the electrophilicity of the carbonyl carbon, while the linear pentyl chain introduces moderate steric bulk[2]. This application note details the optimized reagents, catalyst selection, and self-validating protocols required to achieve >99% enantiomeric excess (ee) and full conversion for this specific substrate.

Causality in Catalyst Design: Traditional inner-sphere reduction mechanisms often fail for electronically deactivated ketones. Therefore, we utilize catalysts operating via an outer-sphere bifunctional mechanism . In systems such as Noyori's RuCl2(diphosphine)(diamine) or advanced Iridium-PNN complexes, the metal center and a basic nitrogen ligand act synergistically. The metal hydride (M-H) and the ligand proton (N-H) are transferred simultaneously to the C=O bond via a six-membered transition state, bypassing the need for direct substrate coordination to the metal center.

Bifunctional outer-sphere mechanism for the asymmetric hydrogenation of ketones.

Catalyst Selection Matrix

To accommodate the deactivated nature of the p-methoxy substituted ketone, highly active catalytic systems are required. Recent advancements utilizing 3 have demonstrated exceptional efficiency for aryl alkyl ketones, achieving >99% ee and substrate-to-catalyst (S/C) ratios up to 40,000[3]. Similarly,4 with unsymmetrical vicinal diamines yield chiral alcohols with up to 99% ee[4]. 5 utilizing chiral diphosphanes (e.g., BINAP) and diamines also provide rapid, highly enantioselective hydrogenation[5].

Quantitative Comparison of Reagent Systems

| Catalyst System | Ligand Type | Base Additive | Solvent | Typical S/C Ratio | Expected ee (%) |

| RuCl2[(S)-BINAP][(S,S)-DPEN] | Diphosphine / Diamine | t-BuOK | i-PrOH | 10,000 | 95 - 98 |

| Ir / Huaphos | Chiral P,N-Bidentate | t-BuOK | EtOH / MeOH | 20,000 - 40,000 | >99 |

| Ir / PNN Tridentate | Ferrocene-based PNN | LiOt-Bu | i-PrOH | 50,000 | 98 - 99 |

Causality of Reagent Choices:

-

Base Selection: Strong alkoxide bases (e.g., t-BuOK, LiOt-Bu) are non-negotiable. They serve a dual purpose: neutralizing the HCl generated during the precatalyst activation and regenerating the active metal-amide species after product release.

-

Solvent Selection: i-PrOH acts as a polar, protic medium that stabilizes the highly polar six-membered transition state during hydride transfer, while also fully solubilizing the alkoxide base.

Experimental Workflows & Self-Validating Protocols

A self-validating protocol ensures that any failure in enantioselectivity or conversion can be immediately traced to a specific variable (e.g., oxygen ingress, base degradation).

Step-by-Step Methodology: Iridium-Catalyzed Asymmetric Hydrogenation

-

Catalyst Activation: In an argon-filled glovebox, dissolve the Ir-precatalyst (e.g., [Ir(cod)Cl]2) and the chiral ligand (e.g., Huaphos) in anhydrous, degassed i-PrOH. Stir for 30 minutes to ensure complete complexation.

-

Substrate Loading & Validation: Add 1-(4-Methoxyphenyl)pentan-1-one (1.0 mmol) to a high-pressure hydrogenation vial.

-

Self-Validation Step: Retain a 10 µL aliquot of the starting material mixture as a GC/HPLC baseline standard to accurately calculate conversion rates later.

-

-

Base Addition: Add a standardized solution of t-BuOK in i-PrOH (typically 1-5 mol% relative to substrate).

-

Pressurization: Transfer the vial to a stainless-steel autoclave. Purge the system with H2 gas (3 cycles of pressurizing to 5 atm and carefully venting). Finally, pressurize to 30 atm H2.

-

Causality: The electron-donating p-methoxy group reduces the electrophilicity of the carbonyl, slightly depressing the reaction rate. Elevated hydrogen pressure ensures the catalytic cycle does not stall at the metal-amide resting state.

-

-

Reaction Execution: Stir the mixture at 25–30 °C for 12–24 hours.

-

Quenching: Carefully vent the H2 gas. Quench the reaction by filtering the mixture through a short pad of silica gel, eluting with ethyl acetate to completely remove the metal catalyst and base, halting any reverse-reaction (racemization) pathways.

Step-by-step self-validating workflow for high-pressure asymmetric hydrogenation.

Analytical Validation & Troubleshooting

Accurate determination of the enantiomeric excess requires baseline separation of the (R) and (S) enantiomers of 1-(4-methoxyphenyl)pentan-1-ol.

-

Methodology: Chiral High-Performance Liquid Chromatography (HPLC).

-

Column: Chiralcel OD-H or Chiralpak AD-H (or equivalent amylose/cellulose-based stationary phases).

-

Mobile Phase: Hexane / Isopropanol (typically 95:5 to 98:2 v/v) at 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Self-Validation Standard: Always run a racemic standard of 1-(4-methoxyphenyl)pentan-1-ol (synthesized separately via NaBH4 reduction of the ketone) to confirm peak retention times and integration symmetry (exact 50:50 ratio) prior to analyzing the asymmetric reaction mixture.

Troubleshooting Causality Matrix

| Observation | Mechanistic Cause | Corrective Action |

| Low Conversion (<50%) | Trace water or acid in the substrate neutralizes the alkoxide base, preventing the formation of the active metal-hydride. | Distill the ketone over CaH2 prior to use and titrate the base solution to ensure active molarity. |

| Low Enantioselectivity | Background racemic transfer hydrogenation from i-PrOH outcompetes the chiral direct hydrogenation pathway at elevated temperatures. | Strictly control the temperature to ≤30 °C and ensure high H2 pressure (>20 atm) to kinetically favor direct hydrogenation. |

References

- Title: 1-(4-METHOXYPHENYL)

- Title: 1-(4-Methoxyphenyl)